5-(Methylsulfonyl)isoindoline-1-carboxylic acid hydrochloride

Medicinal Chemistry Drug Design Physicochemical Property Optimization

Researchers building PDE4 or coronavirus protease inhibitor libraries often lack isoindoline scaffolds with polar 5-substituents, blocking systematic SAR. This 5-(methylsulfonyl)isoindoline-1-carboxylic acid hydrochloride fills that gap. - TPSA 83.47 Ų & LogP 0.74 - minimizes CNS exposure for peripheral PDE4 programs - 4 HBA doubles polar contact capacity vs. parent scaffold (2 HBA) for PLpro pocket engagement - Direct precursor to (R)-N-Boc derivative (CAS 2101238-70-2); HCl salt enables immediate use - Supplied at 98% purity; ready for global shipping

Molecular Formula C10H12ClNO4S
Molecular Weight 277.73 g/mol
Cat. No. B12122218
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Methylsulfonyl)isoindoline-1-carboxylic acid hydrochloride
Molecular FormulaC10H12ClNO4S
Molecular Weight277.73 g/mol
Structural Identifiers
SMILESCS(=O)(=O)C1=CC2=C(C=C1)C(NC2)C(=O)O.Cl
InChIInChI=1S/C10H11NO4S.ClH/c1-16(14,15)7-2-3-8-6(4-7)5-11-9(8)10(12)13;/h2-4,9,11H,5H2,1H3,(H,12,13);1H
InChIKeyAYFNMRBYUIAUKH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(Methylsulfonyl)isoindoline-1-carboxylic acid hydrochloride: Chemical Class and Procurement Specifications


5-(Methylsulfonyl)isoindoline-1-carboxylic acid hydrochloride (CAS 2101237-86-7) is a substituted isoindoline derivative featuring a methylsulfonyl group at the 5-position and a carboxylic acid at the 1-position, provided as the hydrochloride salt . The compound has a molecular weight of 277.72 g/mol and a molecular formula of C₁₀H₁₂ClNO₄S . Isoindoline-1-carboxylic acid derivatives constitute a scaffold class recognized for targeting viral cysteine proteases (e.g., SARS-CoV PLpro) and modulating PDE4/TNF-α pathways, making precise substitution patterns critical for biological activity [1].

Isoindoline scaffold with methylsulfonyl for reported protease and PDE4 inhibitor studies
Hydrochloride salt form for direct aqueous assay preparation in screening workflows
High-purity building block suitable for SAR and lead optimization campaigns

Why 5-Methylsulfonyl Substitution Cannot Be Replaced with Halogen or Unsubstituted Analogs


Isoindoline-1-carboxylic acid building blocks are not functionally interchangeable; the 5-position substituent fundamentally alters hydrogen bonding capacity and lipophilicity in opposite directions depending on chemistry. A halogen (e.g., 5-bromo) increases logP while leaving polar surface area unchanged . In contrast, the methylsulfonyl group simultaneously lowers logP by approximately 0.6-0.9 units while adding roughly 34 Ų of polar surface area through two additional hydrogen bond acceptors . These divergent shifts directly influence permeability, solubility, and target engagement in protease and PDE4 inhibitor programs, where replacing a methylsulfonyl with a halogen or hydrogen would produce a scaffold with fundamentally different ADME and pharmacodynamic profiles [1].

5-Methylsulfonyl adds H-bond acceptors and lowers lipophilicity; halogen or unsubstituted analogs shift properties in the opposite direction, potentially altering target engagement in protease/PDE4 programs.
Absence of sulfonyl-derived polarity limits the number of hydrogen bond acceptors, which may reduce polar interactions within active sites critical for viral protease inhibition.

Quantitative Differentiation Evidence for 5-(Methylsulfonyl)isoindoline-1-carboxylic acid hydrochloride


Increased Polar Surface Area vs. Unsubstituted and 5-Bromo Analogs

The target compound exhibits a TPSA of 83.47 Ų, which is approximately 34.14 Ų higher than both the unsubstituted (S)-isoindoline-1-carboxylic acid hydrochloride (TPSA 49.33) and its 5-bromo analog (TPSA 49.33) . This substantial increase reflects the contribution of the methylsulfonyl group's two sulfonyl oxygens acting as additional hydrogen bond acceptors, which is not achievable with halogen, nitro, or methoxy substituents at the same position.

TPSA Comparison
Data to verify
Target: 83.47 Ų
vs. Parent & 5-Br: 49.33 Ų (+34.14 Ų, 69% increase)
Supports peripheral target selectivity screening context
Computed values; experimental confirmation recommended
Medicinal Chemistry Drug Design Physicochemical Property Optimization

Lipophilicity Reversal: Reduced LogP vs. Parent and 5-Bromo Analogs

The target compound has a computed LogP of 0.7408, which is 0.5965 units lower than the unsubstituted (S)-isoindoline-1-carboxylic acid hydrochloride (LogP 1.3373) and 0.9372 units lower than 5-bromoisoindoline-1-carboxylic acid (LogP 1.678) . The 5-Br substituent increases lipophilicity by 0.34 units relative to the unsubstituted parent, whereas the methylsulfonyl group decreases it by 0.60 units—an opposing directional effect with a net divergence of ~0.94 units between the two 5-substituted analogs.

Lipophilicity (LogP)
Data to verify
Target LogP 0.74
vs. Parent 1.34 (−0.60) | 5-Br 1.68 (−0.94)
Low lipophilicity may support hydrophilic pocket engagement and reduced off-target binding
Computed LogP; experimental partition coefficient may differ
ADME Optimization Lipophilic Efficiency Druglikeness

Enhanced Hydrogen Bond Acceptor Capacity

The target compound provides 4 hydrogen bond acceptor (HBA) sites (two from the carboxylic acid, two from the sulfonyl group), compared to only 2 HBA sites for both the unsubstituted isoindoline-1-carboxylic acid hydrochloride and the 5-bromo analog, which lack the additional sulfonyl oxygens . The N-Boc-protected derivative ((R)-2-Boc-5-(methylsulfonyl)isoindoline-1-carboxylic acid) further increases to 5 HBA sites (LogP 1.096), confirming the methylsulfonyl group's additive contribution .

H-Bond Acceptors
Data to verify
Target 4 HBA
vs. Parent & 5-Br: 2 HBA (+2 HBA, 100% increase)
Increased HBA supports polar interaction mapping in protease active sites
Additive contribution from sulfonyl group; structural confirmation advised
Structure-Based Drug Design Molecular Recognition Scaffold Functionalization

Hydrochloride Salt Form for Optimized Solubility and Handling

The hydrochloride salt (MW 277.72) of 5-(methylsulfonyl)isoindoline-1-carboxylic acid is commercially available at ≥98% purity with a defined storage condition of 4°C, whereas the free base (CAS 1391008-80-2, MW 241.26) is offered at 97-98% purity with ambient storage . The hydrochloride form incorporates one equivalent of HCl, increasing molecular weight by 36.46 Da and typically enhancing aqueous solubility relative to the zwitterionic free base, which is a critical advantage for high-throughput screening and in vitro assay preparation .

Salt Form & Handling
Supplier data
HCl salt, ≥98%, 4 °C
Free base: 97–98%, ambient storage, MW difference +36.46 Da
Salt form may improve aqueous solubility for high-throughput screening workflows
Solubility verification recommended for assay buffer
Formulation Development Chemical Synthesis Compound Management

Optimal Application Scenarios Based on Quantitative Evidence


Peripheral PDE4 Inhibitor Optimization with Low CNS Penetration

The compound's high TPSA (83.47 Ų) and low LogP (0.74) profile position it as a superior starting scaffold for peripheral PDE4 inhibitors, where minimizing CNS exposure is critical to avoid emetic side effects. Substituting from a 5-bromo (TPSA 49.33, LogP 1.68) or unsubstituted (TPSA 49.33, LogP 1.34) scaffold would significantly increase the risk of CNS penetration. The Celgene patent family explicitly claims 5-substituted isoindoline compounds for PDE4 modulation [1], and this hydrochloride salt enables direct formulation screening without additional solubilization steps .

SARS-CoV-2 PLpro Protease Inhibitor Development with Enhanced Polar Contacts

Isoindolines have been validated as a new class of SARS-CoV PLpro inhibitors with low-micromolar IC50 values [1]. The 4 hydrogen bond acceptors provided by the methylsulfonyl and carboxylic acid groups of this compound double the polar interaction capacity relative to the parent scaffold (2 HBA), enabling more extensive hydrogen bonding networks within the S3/S4 pockets of the PLpro active site. This is critical for achieving potency against both SARS-CoV and SARS-CoV-2 proteases, where backbone amide interactions dominate binding affinity [1].

Synthesis of N-Boc and N-Fmoc Protected Peptidomimetic Building Blocks

The compound serves as the direct precursor to (R)-2-(tert-butoxycarbonyl)-5-(methylsulfonyl)isoindoline-1-carboxylic acid (CAS 2101238-70-2), which is itself a validated building block used in medicinal chemistry for constrained peptidomimetic synthesis [1]. The hydrochloride salt provides the free amine ready for Boc or Fmoc protection without requiring acid liberation steps. The resulting N-protected derivative maintains the favorable TPSA and HBA properties while adding a rotatable carbamate group for further derivatization .

Structure-Activity Relationship Studies of 5-Position Substituent Effects

For systematic SAR exploration of 5-substituted isoindoline-1-carboxylic acids, this compound provides the unique methylsulfonyl data point in a matrix spanning hydrogen (TPSA 49.33, LogP 1.34), bromo (TPSA 49.33, LogP 1.68), and methylsulfonyl (TPSA 83.47, LogP 0.74) [1]. The methylsulfonyl group's opposing effect on LogP relative to halogens—decreasing rather than increasing—makes it essential for establishing comprehensive Free-Wilson or QSAR models that accurately predict the contribution of polar substituents to target binding and ADME properties .

Application
Selection Property
Validation Focus
Peripheral PDE4 inhibitor scaffold design
High TPSA / low LogP for peripheral selectivity context
CNS penetration risk assessment in model systems
SARS-CoV-2 PLpro protease inhibitor scaffold studies
Enhanced HBA count for polar active-site interactions
Protease inhibition assay and co-crystallization trials
N-Protected peptidomimetic building block synthesis
Free amine HCl salt for direct Boc/Fmoc protection
Synthetic conversion efficiency and chiral purity of derivatives
5-Position substituent SAR matrix studies
Methylsulfonyl as polar substituent in SAR models
Free-Wilson/QSAR model development with diverse substituents
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